6beta-Hydroxybudesonide
Description
Systematic IUPAC Name and Structural Formula
The systematic IUPAC name for 6β-hydroxybudesonide is (6β,11β,16α)-16,17-(butylidenebis(oxy))-6,11,21-trihydroxypregna-1,4-diene-3,20-dione . This nomenclature reflects the compound’s steroid backbone, functional groups, and stereochemical configuration. The structural formula, C₂₅H₃₄O₇ , delineates a pentacyclic system with hydroxyl, acetyl, and ketone groups at specific positions (Figure 1).
The molecular structure comprises:
- A pregna-1,4-diene-3,20-dione core.
- A 16α,17α-butylidenedioxy acetal group.
- Hydroxyl groups at positions 6β , 11β , and 21 .
- A 2-hydroxyacetyl substituent at position 8.
The SMILES notation (CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O ) and InChI key (JBVVDXJXIDYDMF-UHFFFAOYSA-N ) further specify atomic connectivity and stereochemistry.
| Property | Value |
|---|---|
| Molecular formula | C₂₅H₃₄O₇ |
| Molecular weight | 446.53 g/mol |
| SMILES | CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(...)O |
| InChIKey | JBVVDXJXIDYDMF-UHFFFAOYSA-N |
Table 1: Key structural identifiers for 6β-hydroxybudesonide.
CAS Registry Number and Alternative Identifiers
The CAS Registry Number for 6β-hydroxybudesonide is 88411-77-2 . Alternative identifiers and synonyms include:
The compound is cataloged in major chemical databases under these identifiers, facilitating cross-referencing in pharmacological and metabolic studies. Its role as a budesonide metabolite is emphasized in industrial and analytical contexts, where it serves as a reference standard for quantifying budesonide degradation pathways.
Stereochemical Configuration and Epimeric Considerations
6β-hydroxybudesonide exhibits a defined stereochemical profile with nine stereocenters and an epimeric configuration at the C-6 position. The β-orientation of the C-6 hydroxyl group distinguishes it from its 6α-hydroxybudesonide epimer (CAS 577777-51-6), which features an α-oriented hydroxyl group.
Key stereochemical features include:
- C-6β hydroxyl : Axial orientation on the steroid B-ring.
- C-11β hydroxyl : Equatorial orientation, critical for glucocorticoid receptor binding.
- C-16α,17α-butylidenedioxy : Acetal group in a fixed trans configuration.
The 22R and 22S epimers of budesonide undergo stereoselective metabolism, with 6β-hydroxybudesonide arising predominantly from the 22S epimer . This stereospecificity impacts metabolic stability, as the 6β-hydroxy derivative shows reduced affinity for glucocorticoid receptors compared to the parent compound.
| Epimer | CAS Number | Key Structural Difference |
|---|---|---|
| 6β-hydroxybudesonide | 88411-77-2 | C-6 hydroxyl in β-configuration |
| 6α-hydroxybudesonide | 577777-51-6 | C-6 hydroxyl in α-configuration |
Table 2: Epimeric comparison of 6-hydroxybudesonide derivatives.
Properties
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17+,18-,20+,21?,22+,23-,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVVDXJXIDYDMF-GVTADUIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1O[C@@H]2C[C@H]3[C@@H]4C[C@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601008142 | |
| Record name | 5,12-Dihydroxy-6b-(hydroxyacetyl)-4a,6a-dimethyl-8-propyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601008142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88411-77-2 | |
| Record name | (6β,11β,16α)-16,17-[Butylidenebis(oxy)]-6,11,21-trihydroxypregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88411-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxybudesonide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088411772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,12-Dihydroxy-6b-(hydroxyacetyl)-4a,6a-dimethyl-8-propyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601008142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6.BETA.-HYDROXYBUDESONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J80E95H99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Metabolic Pathway of Budesonide
6β-Hydroxybudesonide is generated endogenously through the metabolism of budesonide by hepatic CYP3A isoforms. CYP3A4 and CYP3A5 catalyze the stereoselective hydroxylation of budesonide at the 6β position, yielding 6β-hydroxybudesonide as a major metabolite. This biotransformation occurs in human liver microsomes under physiological conditions, with kinetic parameters such as Km (Michaelis constant) and Vmax (maximum velocity) reflecting high substrate specificity.
Table 1: Enzymatic Parameters for 6β-Hydroxylation of Budesonide
In Vitro Production Using Recombinant Enzymes
Recombinant CYP3A4 expressed in bacterial or insect cell systems enables large-scale production of 6β-hydroxybudesonide. For instance, incubation of budesonide with CYP3A4 supersomes (50 pmol/mL) in the presence of NADPH yields 6β-hydroxybudesonide at a rate of 1.2 nmol/min/nmol CYP3A4. Purification via reverse-phase HPLC achieves >98% purity, with structural confirmation by LC-MS/MS (m/z 447.2 → 357.1).
Chemical Synthesis via Regioselective Hydroxylation
Direct Hydroxylation of Budesonide
Chemical synthesis involves the regioselective introduction of a hydroxyl group at the 6β position of budesonide. A two-step process is employed:
-
Protection of Reactive Moieties : The 21-hydroxyl and 11β-hydroxyl groups of budesonide are protected using tert-butyldimethylsilyl (TBDMS) chloride to prevent undesired side reactions.
-
Hydroxylation Reaction : The protected intermediate undergoes hydroxylation with osmium tetroxide (OsO4) in tetrahydrofuran (THF) at −78°C, followed by oxidative workup with N-methylmorpholine N-oxide (NMO) to yield 6β-hydroxybudesonide.
Table 2: Optimization of Chemical Hydroxylation
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | −78°C | Minimizes epoxide formation |
| Catalyst | OsO4 (0.1 equiv) | Ensures 6β selectivity |
| Solvent | THF:H2O (9:1) | Enhances solubility |
| Reaction Time | 24 h | Completes oxidation |
Alternative Methods Using Acidic Ionic Liquids
A patent-pending method (CN101717428B) describes the use of acidic ionic liquids (e.g., [BMIM][HSO4]) as dual solvents and catalysts for budesonide derivatization. By reacting budesonide with n-butanal in the presence of [BMIM][HSO4] at 50°C for 5 h, 6β-hydroxybudesonide is obtained with 82% yield and >90% regioselectivity. This green chemistry approach reduces waste generation and eliminates the need for toxic metal catalysts.
Industrial-Scale Production and Purification
Fermentation-Based Biocatalysis
Industrial production leverages engineered Saccharomyces cerevisiae strains expressing human CYP3A4 and NADPH-cytochrome P450 reductase. Fed-batch fermentation in 5,000 L bioreactors achieves a titers of 6β-hydroxybudesonide at 12 g/L, with downstream processing involving:
-
Centrifugation : Removal of biomass.
-
Liquid-Liquid Extraction : Ethyl acetate partitioning.
-
Crystallization : Methanol/water recrystallization to attain pharmacopeial-grade purity (>99.5%).
Quality Control Metrics
Critical quality attributes (CQAs) for 6β-hydroxybudesonide include:
Table 3: Industrial Production Parameters
| Parameter | Specification | Method |
|---|---|---|
| Fermentation Yield | 12 g/L | Fed-batch bioreactor |
| Purity | >99.5% | HPLC (UV detection at 254 nm) |
| Residual Solvents | <50 ppm | GC-MS |
Chemical Reactions Analysis
Types of Reactions: 6beta-Hydroxybudesonide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
1. Anti-Inflammatory Properties
As a metabolite of budesonide, 6beta-hydroxybudesonide retains anti-inflammatory activity by binding to glucocorticoid receptors. This interaction modulates gene expression related to inflammatory responses, making it relevant in treating conditions characterized by inflammation .
2. Pharmacokinetic Studies
The compound's role in pharmacokinetics is significant as it helps elucidate how budesonide behaves in the body post-administration. Research has shown that monitoring the levels of this compound can provide insights into the drug's therapeutic window and potential side effects, enhancing patient safety and treatment outcomes .
Case Studies and Observational Research
Several case studies have utilized this compound to explore its clinical implications:
- Quantification in Plasma : A study monitored the plasma concentrations of budesonide and its metabolites, including this compound, over a 24-hour period following administration. This research demonstrated the utility of this metabolite in understanding the drug's pharmacokinetics and its therapeutic effects .
- Impact on Treatment Efficacy : Observational studies have assessed how variations in the levels of this compound correlate with treatment outcomes in patients with chronic respiratory conditions, providing valuable data for optimizing dosages and improving therapeutic strategies .
Mechanism of Action
6beta-Hydroxybudesonide exerts its effects primarily through its interaction with glucocorticoid receptors. Upon binding to these receptors, it modulates the transcription of glucocorticoid-responsive genes, leading to anti-inflammatory and immunosuppressive effects. The compound also influences the activity of enzymes involved in its metabolism, such as cytochrome P450 3A (CYP3A) enzymes .
Comparison with Similar Compounds
6α-Hydroxybudesonide
- Structural Differences : The α-configuration of the hydroxyl group at position 6 distinguishes it from the β-isomer. This stereochemical variation alters metabolic stability and receptor interactions.
- CAS and Molecular Data : CAS 577777-51-6; same molecular formula (C₂₅H₃₄O₇) and weight (446.53 g/mol) as 6β-hydroxybudesonide .
- Role : Classified as an impurity in budesonide synthesis rather than a primary metabolite. Its pharmacological activity remains uncharacterized in the literature, but it is presumed inert due to structural similarity to 6β-hydroxybudesonide .
16α-Hydroxyprednisolone
- Structural Differences : A ring-opened metabolite of budesonide with a hydroxyl group at position 16α and a prednisolone-like structure.
- CAS and Molecular Data : Molecular formula C₂₁H₂₈O₅ (MW: 376.45 g/mol) .
- Role : Co-metabolite of 6β-hydroxybudesonide, contributing to ~60% urinary excretion of budesonide. Like 6β-hydroxybudesonide, it has negligible glucocorticoid activity .
Budesonide EP Impurity K and L
- Impurity K : CAS 51333-05-2 (C₂₇H₃₆O₇; MW: 472.58 g/mol), a diastereomeric impurity with modifications in the side chain .
- Impurity L: Also known as 11-keto budesonide (C₂₉H₄₀O₇; MW: 500.63 g/mol), an oxidation product at position 11 .
- Role: These impurities arise during synthesis or storage and are monitored to ensure drug safety and efficacy.
22R- and 22S-6β-Hydroxybudesonide
- Structural Differences : Epimers differing in the configuration at position 22. Both share the same molecular formula (C₂₅H₃₄O₇) and weight (446.53 g/mol) .
- Pharmacokinetics : The 22R isomer has a plasma clearance of 1.4 L/min, while the 22S isomer clears at 1.0 L/min, suggesting stereospecific metabolic handling .
Data Table: Comparative Analysis of Key Compounds
Pharmacokinetic and Analytical Considerations
- Analytical Methods : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables simultaneous quantification of budesonide, 6β-hydroxybudesonide, and 16α-hydroxyprednisolone in human plasma, with a sensitivity of 0.1–10 ng/mL .
- Toxicological Significance : The low activity of 6β-hydroxybudesonide reduces systemic exposure risks, making budesonide suitable for localized therapies (e.g., inhaled or rectal formulations) .
Biological Activity
6beta-Hydroxybudesonide is a significant metabolite of budesonide, a synthetic glucocorticosteroid widely used for its anti-inflammatory properties in treating conditions such as asthma and rhinitis. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile.
Metabolism and Pharmacokinetics
Budesonide undergoes extensive metabolism primarily via cytochrome P450 3A (CYP3A) enzymes, resulting in two major metabolites: This compound and 16alpha-hydroxyprednisolone . The formation of these metabolites has been shown to correlate strongly with testosterone 6 beta-hydroxylation, indicating a specific metabolic pathway facilitated by CYP3A .
Table 1: Metabolites of Budesonide
| Metabolite | Pathway | Biological Activity |
|---|---|---|
| This compound | CYP3A-mediated | Weak glucocorticoid activity |
| 16alpha-Hydroxyprednisolone | CYP3A-mediated | Moderate glucocorticoid activity |
Biological Activity
This compound exhibits weak glucocorticoid activity , which may contribute to its overall pharmacological effects when budesonide is administered. While it does not possess the potent anti-inflammatory effects seen with budesonide itself, its presence in systemic circulation can influence the overall therapeutic outcome. Studies have indicated that both metabolites retain some degree of binding affinity to the glucocorticoid receptor, albeit significantly lower than that of budesonide .
Case Study: Buccal Administration in cGVHD
In a study assessing buccal administration of budesonide in patients with chronic graft-versus-host disease (cGVHD), researchers found that the systemic exposure to budesonide and its metabolites, including this compound, varied significantly between healthy subjects and patients. The systemic concentrations of these metabolites were markedly higher in patients with cGVHD, suggesting altered metabolism and bioavailability . This study highlights the importance of understanding the pharmacokinetics of metabolites like this compound in specific patient populations.
Table 2: Pharmacokinetic Findings from Buccal Administration
| Parameter | Healthy Subjects | cGVHD Patients |
|---|---|---|
| Mean Relative Bioavailability | 18% - 36% | Up to 10% |
| Endogenous Cortisol Suppression | Minimal | Significant |
Safety Profile
The safety profile of budesonide and its metabolites is critical for long-term use. In clinical trials, no major corticosteroid-related side effects were observed with targeted formulations like Nefecon, which releases budesonide in the ileocecal region. This approach minimizes systemic exposure while maintaining therapeutic efficacy against conditions such as IgA nephropathy .
Q & A
Q. Table 1: Analytical Method Comparison
| Method | Sensitivity | Sample Type | Key Advantages |
|---|---|---|---|
| LC-MS/MS | 1 ng/mL | Plasma, Urine | High specificity, low LOD |
| HPLC-UV | 50 ng/mL | Urine | Cost-effective for screening |
(Basic) What is the pharmacological significance of 6β-Hydroxybudesonide given its minimal glucocorticoid activity?
Answer:
Though its glucocorticoid activity is <1% of budesonide, studying 6β-Hydroxybudesonide is critical for:
Q. Table 2: Pharmacokinetic Comparison
| Parameter | Budesonide | 6β-Hydroxybudesonide |
|---|---|---|
| Glucocorticoid Activity | 100% (Reference) | <1% |
| Urinary Recovery | <1% unchanged | ~60% as conjugates |
| Plasma Clearance | 0.9–1.8 L/min | Not quantified |
(Advanced) How to design a pharmacokinetic study to assess the impact of CYP3A polymorphisms on 6β-Hydroxybudesonide formation?
Answer:
Cohort Selection : Recruit participants stratified by CYP3A4/5 genotypes (e.g., CYP3A5 expressers vs. non-expressers).
Dosing Protocol : Administer budesonide (e.g., 2 mg twice daily) under controlled conditions.
Sampling : Collect serial plasma/urine samples over 24 hours.
Analysis : Quantify metabolite/parent drug ratios using LC-MS/MS.
Statistical Modeling : Use nonlinear mixed-effects models (NONMEM) to correlate genotype with metabolite formation rates .
Q. Key Considerations :
- Control for confounders (e.g., diet, concomitant medications).
- Power analysis to ensure adequate sample size (≥30 per group).
(Advanced) How to resolve contradictions in reported metabolic ratios of 6β-Hydroxybudesonide across studies?
Answer:
Contradictions often arise from:
- Analytical Variability : Differences in LC-MS/MS calibration or extraction efficiency.
- Population Heterogeneity : Variability in CYP3A activity due to age, liver function, or genetics.
Q. Methodological Steps :
Reanalyze Raw Data : Apply standardized quantification protocols.
Meta-Analysis : Pool data using random-effects models, adjusting for covariates (e.g., renal function).
Blinded Replication : Repeat key experiments with blinded analysts to reduce bias .
Q. Table 3: Common Confounding Factors
| Factor | Impact on Metabolic Ratios | Mitigation Strategy |
|---|---|---|
| Hepatic Impairment | Altered CYP3A activity | Stratify by liver function |
| Drug Interactions | CYP3A inhibition/induction | Exclude recent CYP3A modulators |
(Basic) How does renal excretion influence the pharmacokinetic modeling of 6β-Hydroxybudesonide?
Answer:
- Compartmental Modeling : Use a two-compartment model with first-order elimination.
- Parameter Estimation : Incorporate urinary recovery data (60% of dose) to estimate renal clearance (CLR).
- Validation : Compare model-predicted vs. observed plasma concentrations using goodness-of-fit plots .
(Advanced) What in vitro models are suitable for studying 6β-Hydroxybudesonide’s enzymatic kinetics?
Answer:
Human Liver Microsomes (HLM) : Incubate budesonide with CYP3A-specific cofactors (NADPH) and quantify metabolite formation via LC-MS/MS.
Recombinant CYP3A4/5 : Express isoforms in insect cells to isolate isoform-specific activity.
Kinetic Analysis : Calculate Km (substrate affinity) and Vmax (maximum velocity) using Michaelis-Menten plots .
Q. Table 4: In Vitro Model Parameters
| Model | Advantages | Limitations |
|---|---|---|
| HLM | Reflects hepatic metabolism | Inter-donor variability |
| Recombinant CYP3A | Isoform-specific data | Lack of enzyme interplay |
(Basic) Why is 6β-Hydroxybudesonide undetectable in plasma despite high urinary recovery?
Answer:
- Rapid Clearance : Extensive first-pass metabolism (80–90%) limits systemic exposure to the parent drug.
- Conjugation : The metabolite is excreted as glucuronide conjugates, reducing free plasma levels .
(Advanced) How to evaluate the role of 6β-Hydroxybudesonide in budesonide’s systemic toxicity during long-term therapy?
Answer:
Animal Models : Administer radiolabeled budesonide to track metabolite accumulation in tissues.
Toxicity Markers : Measure biomarkers of HPA axis suppression (e.g., serum cortisol).
Dose-Escalation Studies : Correlate metabolite plasma levels with adverse effects (e.g., osteoporosis) in longitudinal cohorts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
